7-Dimethylamino-4,4-bis(4-dimethylaminophenyl)-2,3-dihydrophthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Dimethylamino-4,4-bis(4-dimethylaminophenyl)-2,3-dihydrophthalazin-1-one is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple dimethylamino groups attached to a phthalazinone core, making it a valuable molecule in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Dimethylamino-4,4-bis(4-dimethylaminophenyl)-2,3-dihydrophthalazin-1-one typically involves the reaction of dimethylaminobenzaldehyde with phthalic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may also involve purification steps such as recrystallization to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
7-Dimethylamino-4,4-bis(4-dimethylaminophenyl)-2,3-dihydrophthalazin-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The dimethylamino groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
7-Dimethylamino-4,4-bis(4-dimethylaminophenyl)-2,3-dihydrophthalazin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 7-Dimethylamino-4,4-bis(4-dimethylaminophenyl)-2,3-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino groups play a crucial role in its reactivity, allowing it to form stable complexes with various substrates. This interaction can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(dimethylamino)benzophenone: Known for its use in photoinitiators and as a dye intermediate.
Michler’s Ketone: Another compound with similar structural features, used in the production of dyes and pigments.
Uniqueness
What sets 7-Dimethylamino-4,4-bis(4-dimethylaminophenyl)-2,3-dihydrophthalazin-1-one apart is its unique phthalazinone core, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where stability and specific reactivity are required.
Properties
CAS No. |
76339-00-9 |
---|---|
Molecular Formula |
C26H31N5O |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2,3-dihydrophthalazin-1-one |
InChI |
InChI=1S/C26H31N5O/c1-29(2)20-11-7-18(8-12-20)26(19-9-13-21(14-10-19)30(3)4)24-16-15-22(31(5)6)17-23(24)25(32)27-28-26/h7-17,28H,1-6H3,(H,27,32) |
InChI Key |
CKEUPSPJMSPTRI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)N(C)C)C(=O)NN2)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.